molecular formula C23H24N2O4 B2847078 N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021261-02-8

N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2847078
CAS No.: 1021261-02-8
M. Wt: 392.455
InChI Key: YGTFZMBAGIXRNA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of dihydropyridines

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-15-8-16(2)10-18(9-15)24-23(27)20-12-21(26)22(13-25(20)3)29-14-17-6-5-7-19(11-17)28-4/h5-13H,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTFZMBAGIXRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the substituents. One common method involves the Hantzsch dihydropyridine synthesis, which includes the following steps:

    Condensation Reaction: The reaction of an aldehyde (such as 3-methoxybenzaldehyde), a β-ketoester (such as methyl acetoacetate), and an amine (such as 3,5-dimethylaniline) in the presence of a catalyst (such as ammonium acetate) to form the dihydropyridine ring.

    Oxidation: The oxidation of the dihydropyridine intermediate to introduce the carbonyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce alcohols.

Scientific Research Applications

N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as antihypertensive and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with antihypertensive properties.

    Nicardipine: Similar in structure and used for its cardiovascular effects.

Uniqueness

N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences may result in varied pharmacokinetics, pharmacodynamics, and therapeutic applications compared to other dihydropyridines.

Biological Activity

N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(3,5-dimethylphenyl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide. Its molecular formula is C23H24N2O4C_{23}H_{24}N_{2}O_{4}, and its structure includes a dihydropyridine ring which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Calcium Channels : Similar to other dihydropyridines, it may act as a calcium channel blocker.
  • Enzyme Inhibition : It has shown potential in inhibiting specific enzymes that play roles in various metabolic pathways.

These interactions can lead to significant physiological effects, including vasodilation and anti-inflammatory responses.

1. Antihypertensive Effects

Research indicates that compounds in the dihydropyridine class are effective antihypertensives. They function by relaxing vascular smooth muscle, leading to decreased blood pressure. Studies have demonstrated that this compound exhibits similar properties through calcium channel modulation.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.

3. Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant capabilities. It may scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on a similar dihydropyridine derivative showed significant inhibition of inflammatory markers in a rat model of induced inflammation.
  • Another investigation highlighted the potential of dihydropyridines in treating cardiovascular diseases due to their vasodilatory effects .

Data Summary

Biological Activity Mechanism Effect
AntihypertensiveCalcium channel blockadeDecreased blood pressure
Anti-inflammatoryInhibition of COX and cytokinesReduced inflammation
AntioxidantFree radical scavengingDecreased oxidative stress

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide?

A two-step approach is commonly employed: (1) condensation of substituted benzyloxy precursors with dihydropyridine intermediates under acidic conditions (e.g., acetic acid or n-butanol), followed by (2) cyclization using reagents like ammonium persulfate or trichloroisocyanuric acid (TCICA). Reaction monitoring via thin-layer chromatography (TLC) and purification by ethanol recrystallization are critical . Modifications in solvent polarity (e.g., acetonitrile vs. n-butanol) can influence yield and regioselectivity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key methods include:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, dihydropyridine ring protons at δ 6.0–7.5 ppm).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for m/z 376.412) .

Q. How is the biological activity of dihydropyridine derivatives initially screened?

Preliminary assays include:

  • Enzyme inhibition studies : Targeting calcium channels or kinases via fluorometric assays.
  • Cytotoxicity profiling : Using mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.
  • In silico docking : To predict binding affinities to target proteins (e.g., voltage-gated ion channels) .

Advanced Research Questions

Q. How can contradictory bioactivity data between structurally similar dihydropyridines be resolved?

Contradictions may arise from stereochemical variations or assay conditions. Strategies include:

  • Dose-response re-evaluation : Testing a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Metabolic stability assays : Assessing compound degradation in liver microsomes to rule out false negatives.
  • Crystallographic analysis : Resolving 3D structures to confirm active conformations .

Q. What computational approaches optimize the structure-activity relationship (SAR) of this compound?

Advanced SAR studies integrate:

  • Density Functional Theory (DFT) : To model electronic effects of substituents (e.g., methoxy vs. dimethyl groups).
  • Molecular Dynamics (MD) simulations : Predicting binding pocket interactions over time.
  • QSAR modeling : Corstituting physicochemical properties (e.g., logP, polar surface area) with bioactivity .

Q. What experimental designs improve synthetic yield while minimizing side products?

Use Design of Experiments (DoE) to optimize variables:

VariableRange TestedOptimal Condition
Reaction temperature60–120°C90°C
Solvent polarityAcetonitrile vs. n-butanoln-butanol (higher dielectric constant)
Catalyst loading1–5 mol%3 mol% TCICA
Post-reaction quenching with sodium pivalate reduces byproduct formation .

Q. How do substituents (e.g., 3-methoxybenzyl vs. 4-fluorophenyl) influence target selectivity?

Comparative studies show:

  • 3-Methoxybenzyl : Enhances lipophilicity (logP +0.5) and CNS penetration.
  • Dimethylphenyl : Improves metabolic stability by steric hindrance of CYP450 oxidation.
  • Fluorine substitution : Increases electronegativity, altering hydrogen-bonding interactions with target residues .

Methodological Notes for Data Interpretation

  • Contradictory solubility data : Use Hansen solubility parameters (HSPs) to reconcile discrepancies between polar (DMSO) and non-polar (hexane) solvents .
  • Bioactivity outliers : Apply Grubbs’ test to exclude experimental artifacts, then validate via orthogonal assays (e.g., SPR vs. ITC) .

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